Chrysoidine R

Catalog No.
S602137
CAS No.
4438-16-8
M.F
C13H14N4.ClH
C13H15ClN4
M. Wt
262.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chrysoidine R

CAS Number

4438-16-8

Product Name

Chrysoidine R

IUPAC Name

4-methyl-6-phenyldiazenylbenzene-1,3-diamine;hydrochloride

Molecular Formula

C13H14N4.ClH
C13H15ClN4

Molecular Weight

262.74 g/mol

InChI

InChI=1S/C13H14N4.ClH/c1-9-7-13(12(15)8-11(9)14)17-16-10-5-3-2-4-6-10;/h2-8H,14-15H2,1H3;1H

InChI Key

SYGRIMFNUFCHJC-UHFFFAOYSA-N

SMILES

Array

Synonyms

C.I. Basic Orange 2, C.I. Solvent Orange 3, chrysoidine, chrysoidine acetate, chrysoidine monohydrochloride, chrysoidine R, chrysoidine Y

Canonical SMILES

CC1=CC(=C(C=C1N)N)N=NC2=CC=CC=C2.Cl

The exact mass of the compound Chrysoidine R is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

Chrysoidine R (CAS 4438-16-8), also known as Basic Orange 1, is a cationic monoazo dye characterized by its 5-(phenylazo)toluene-3,4-diamine monohydrochloride structure. As a fundamental industrial and laboratory colorant, it serves as an active dye in textile manufacturing, biological staining, and the formulation of specialized inks and polishes [1]. Its baseline procurement value is driven by its distinct reddish-orange chromaticity, moderate water solubility, and high compatibility with non-polar matrices such as oils, fats, and waxes [1].

Buyers frequently attempt to substitute Chrysoidine R with the more ubiquitous Chrysoidine Y (Basic Orange 2) due to their shared azo-diamine core and similar cationic nature. However, generic substitution fails because Chrysoidine R possesses an additional methyl group on its diamine ring, which fundamentally alters its physicochemical behavior. This structural modification induces a bathochromic shift, yielding a deeper, redder hue (absorption maximum ~440 nm) that cannot be perfectly color-matched by Chrysoidine Y [1]. More importantly, the methyl group significantly increases the lipophilicity of Chrysoidine R, making it the requisite choice for lipid-rich biological staining, wax formulations, and oil-based polishes where Chrysoidine Y exhibits reduced dispersion and phase separation [1].

Aqueous Solubility and Hydrophobic Matrix Dispersion

Chrysoidine R exhibits a highly specific solubility profile, with a moderate aqueous solubility of approximately 15 g/L at 25 °C, balanced by a pronounced lipophilicity derived from its methyl group [1]. This dual character allows it to be partially miscible in water while maintaining high solubility in ethanol, acetone, and non-polar lipid matrices. In contrast, the unmethylated Chrysoidine Y (Basic Orange 2) is more hydrophilic, making it less suitable for homogenous dispersion in industrial waxes and oil-based polishes. The enhanced fat-solubility of Chrysoidine R prevents dye precipitation in hydrophobic formulations [1].

Evidence DimensionAqueous Solubility / Lipophilicity Balance
Target Compound Data~15 g/L water solubility (25 °C) with high fat/oil solubility
Comparator Or BaselineChrysoidine Y (Basic Orange 2) (Higher hydrophilicity, poor fat dispersion)
Quantified DifferenceDistinct phase compatibility enabling use in waxes/polishes
Conditions25 °C aqueous and lipid-based solvent systems

Procurement teams sourcing dyes for non-polar industrial polishes or lipid-based formulations must select Chrysoidine R to avoid the phase separation associated with more hydrophilic analogs.

Bathochromic Shift for Reddish-Orange Chromaticity

The methyl substitution in Chrysoidine R induces a measurable bathochromic shift in its optical properties compared to Basic Orange 2. This shift alters the dye's primary hue from a yellowish-orange to a distinct reddish-orange, with a characteristic absorption maximum (λmax) at 440 nm in standard analytical solvents [1]. In textile dyeing and ink manufacturing, this intrinsic chromatic difference means that substituting Basic Orange 1 with Basic Orange 2 requires complex, multi-dye compensations that reduce batch-to-batch reproducibility and increase formulation costs [1].

Evidence DimensionChromaticity / Absorption Spectrum
Target Compound DataReddish-orange hue (λmax 440 nm)
Comparator Or BaselineChrysoidine Y (Basic Orange 2) (Yellowish-orange hue)
Quantified DifferenceMeasurable bathochromic shift altering the visual color profile
ConditionsStandard analytical solvent absorption

For applications requiring a specific reddish-orange target shade, utilizing Chrysoidine R eliminates the need for costly secondary shading dyes, ensuring reproducible color matching.

Predictable Degradation Kinetics in Wastewater Treatment

The environmental processability of Chrysoidine R in industrial effluents has been quantitatively established using advanced sonocatalytic degradation. Under optimized conditions (120 W ultrasonic power, pH 3, 0.5 g/L ultrasonically synthesized NiFe2O4 catalyst), Chrysoidine R exhibits predictable second-order degradation kinetics, achieving 45.01% degradation in 160 minutes, which scales up to 92.83% with the addition of 75 ppm hydrogen peroxide as a co-oxidant [1]. This well-documented degradation pathway provides industrial users with a clear, quantifiable protocol for effluent management, a critical procurement factor for facilities with strict environmental compliance standards [1].

Evidence DimensionSonocatalytic Degradation Efficiency
Target Compound Data92.83% degradation (with 75 ppm H2O2 co-oxidant)
Comparator Or BaselineBaseline sonocatalysis without H2O2 (45.01% degradation)
Quantified Difference+47.82% absolute increase in degradation efficiency
Conditions120 W ultrasonic power, pH 3, 0.5 g/L NiFe2O4 catalyst, 160 min

Industrial textile and formulation facilities can confidently procure Chrysoidine R knowing that established, efficient sonocatalytic protocols exist for its removal from wastewater effluents.

Lipid-Rich Polish and Wax Formulation

Directly downstream of its enhanced lipophilicity and fat-solubility, Chrysoidine R is the selected colorant for oil-based polishes, waxes, and industrial formulations where more hydrophilic dyes like Basic Orange 2 would precipitate or phase-separate [1].

Precision Reddish-Orange Textile Dyeing

Leveraging its intrinsic bathochromic shift (λmax 440 nm), this dye is utilized when a specific reddish-orange target shade is required on silk, cotton, or chromed leather, eliminating the need for the complex secondary shading dye mixtures required if using Chrysoidine Y [2].

Compliant Industrial Effluent Management

Supported by its predictable sonocatalytic degradation kinetics, Chrysoidine R is suitable for industrial dyeing facilities that require strict environmental compliance, as it can be efficiently removed from wastewater using established NiFe2O4/H2O2 protocols [3].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

262.0985242 Da

Monoisotopic Mass

262.0985242 Da

Heavy Atom Count

18

UNII

15HEC95YPE

Other CAS

4438-16-8

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

1,3-Benzenediamine, 4-methyl-6-(2-phenyldiazenyl)-, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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